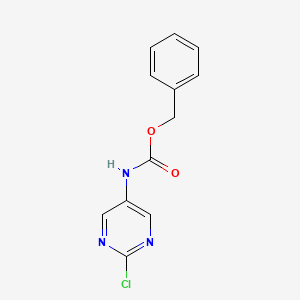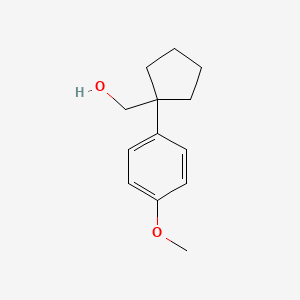![molecular formula C17H23NO3 B15303392 Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a spiro[3.3]heptane ring system, which is a bicyclic structure with two rings sharing a single carbon atom. The presence of a benzyl group and a hydroxymethyl group further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with a spiro[3.3]heptane derivative that contains a hydroxymethyl group. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
化学反应分析
Types of Reactions
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate linkage.
Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is unique due to its combination of a spirocyclic structure, a benzyl group, and a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
benzyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-13-17(10-16(11-17)7-4-8-16)12-18-15(20)21-9-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,18,20) |
InChI 键 |
XCWDXKWEIZYDTE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


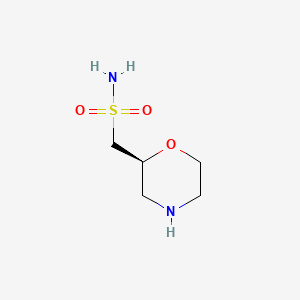
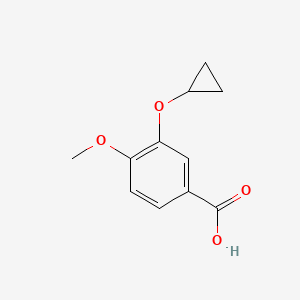
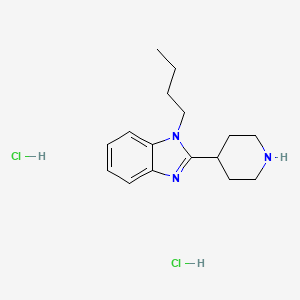
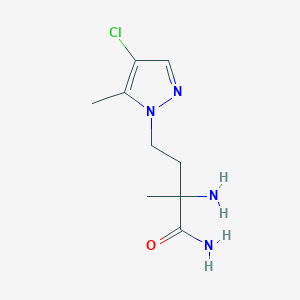
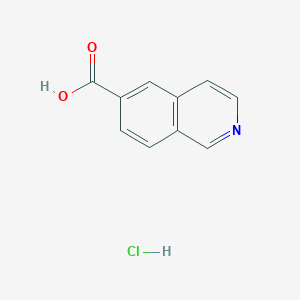
![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
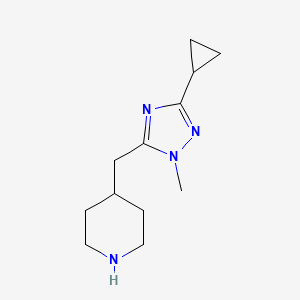
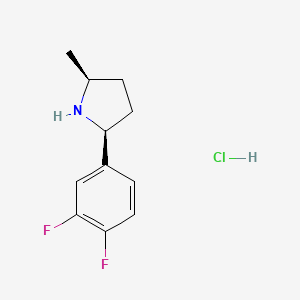
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)

